N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Overview
Description
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: is an organic compound with the molecular formula C12H13NO2 It is a derivative of naphthalene, characterized by the presence of an acetamide group attached to a tetrahydronaphthalenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide typically involves the acylation of 5,6,7,8-tetrahydronaphthalen-2-one with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding N-(5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide
- N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)propionamide
- N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)butyramide
Uniqueness
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (CAS No. 88611-67-0) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H13NO2
- Molecular Weight : 203.241 g/mol
- Structure : The compound features a naphthalene ring system with an acetamide functional group, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been shown to induce apoptosis in human glioblastoma cells and melanoma cell lines. The structure-activity relationship (SAR) suggests that modifications to the naphthalene ring can enhance its potency against specific tumors .
- Enzyme Inhibition : this compound may inhibit certain enzymes involved in cancer progression and inflammation. Specific studies have indicated its potential as a selective inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
- Antimicrobial Properties : The compound has also demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that it could be developed as a potential antimicrobial agent .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Induces apoptosis in cancer cells | |
Enzyme Inhibition | COX inhibition | |
Antimicrobial | Effective against bacterial strains |
Case Study: Antitumor Activity
In a study examining the antitumor effects of this compound on human glioblastoma (U251) cells, researchers found that the compound exhibited an IC50 value of approximately 15 µM. This indicates moderate potency compared to established chemotherapeutics like doxorubicin . Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic interactions.
Case Study: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Properties
IUPAC Name |
N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)13-10-5-6-11-9(7-10)3-2-4-12(11)15/h5-7H,2-4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBCZGJWXXPNHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381638 | |
Record name | N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729759 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88611-67-0 | |
Record name | N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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